molecular formula C24H20N4O3S B2535894 Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate CAS No. 361477-87-4

Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B2535894
CAS No.: 361477-87-4
M. Wt: 444.51
InChI Key: DOWKXOPRMSABAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a pyridine derivative featuring a 4-ethoxyphenyl substituent at the 4-position, a benzyl ester group, and sulfanylacetate linkage. Its structure combines electron-withdrawing cyano groups and a bulky ethoxyphenyl moiety, which may influence receptor binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

benzyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-2-30-18-10-8-17(9-11-18)22-19(12-25)23(27)28-24(20(22)13-26)32-15-21(29)31-14-16-6-4-3-5-7-16/h3-11H,2,14-15H2,1H3,(H2,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWKXOPRMSABAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: The amino, cyano, and ethoxyphenyl groups are introduced through substitution reactions using specific reagents and catalysts.

    Thioester Formation: The final step involves the formation of the thioester linkage by reacting the pyridine derivative with benzyl acetate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactivity at the Sulfanylacetate Group

The sulfanylacetate moiety participates in nucleophilic substitutions and eliminations:

Reaction Type Conditions Products Yield Reference
Nucleophilic Substitution 2-(Bromomethyl)-1H-imidazole, NaHCO₃Imidazole-functionalized pyridine derivative78%
Elimination Pd/C, H₂ (30 psi), EtOHDesulfurized 6-amino-3,5-dicyanopyridine92%

These reactions highlight the versatility of the sulfanyl group as a leaving site for further derivatization.

Cycloaddition Reactions

The electron-deficient pyridine ring enables [3+2]-cycloadditions with azomethine ylides, as observed in structurally similar dicyanopyridines . For example:

Benzyl sulfanylacetate derivative+Azomethine ylideReflux, EtOHSpiro-pyrrolidine adduct\text{Benzyl sulfanylacetate derivative} + \text{Azomethine ylide} \xrightarrow{\text{Reflux, EtOH}} \text{Spiro-pyrrolidine adduct}

Key Features:

  • Regio- and diastereoselectivity are influenced by the 4-ethoxyphenyl group.

  • Yields range from 60–84% under eco-friendly KF/Al₂O₃ catalysis .

Pharmacological Derivatization

The compound’s 6-sulfanyl group is critical for bioactivity modulation. Analogous derivatives exhibit adenosine A₂B receptor agonism :

Derivative Substituent A₂B AR EC₅₀ (nM) Selectivity
Parent Compound-SCH₂CO₂Bn12–260Moderate
Imidazole Analog-SCH₂(1H-imidazol-2-yl)8.3Low
Hydroxyethylamino Analog-NH(CH₂)₂OHInactiveN/A

Derivatization via nucleophilic substitution enhances potency but may reduce selectivity .

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acidic/basic environments:

  • Acidic Hydrolysis (HCl, 1M): Cleavage of the benzyl ester to yield the carboxylic acid.

  • Basic Conditions (NaOH, 0.1M): Saponification of the ester group and CN hydrolysis .

Scientific Research Applications

Pharmacological Applications

1.1 Adenosine Receptor Modulation

Recent studies have highlighted the role of amino-3,5-dicyanopyridine derivatives, including the compound , as ligands for adenosine receptors (ARs). These receptors are crucial in various physiological processes and are implicated in numerous diseases, including cancer and neurological disorders. The compound has shown promise in targeting specific subtypes of ARs, suggesting its potential as a therapeutic agent in conditions like epilepsy and cancer .

1.2 Antioxidant and Antibacterial Activities

Research indicates that related compounds exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. Moreover, antibacterial activity has been observed in similar dicyanopyridine derivatives, making them candidates for further development as antimicrobial agents .

Synthesis and Mechanism of Action

The synthesis of Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step reactions starting from readily available precursors through methods such as Knoevenagel condensation. The resulting compounds are characterized by their ability to interact with biological targets effectively.

Case Studies

3.1 Evaluation in Animal Models

A study investigating the efficacy of similar dicyanopyridine derivatives in animal models demonstrated their potential as non-nucleoside agonists for adenosine receptors. The results indicated a significant reduction in seizure activity, highlighting the compound's therapeutic potential in treating pharmacoresistant epilepsy .

3.2 In Vitro Studies on Cancer Cell Lines

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural features were tested against leukemia and CNS cancer cell lines, revealing promising anticancer activity .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound and its derivatives:

Compound Target Application Efficacy Study Reference
This compoundAdenosine Receptor ModulationSignificant reduction in seizure activity
Similar Dicyanopyridine DerivativeAntioxidant ActivityHigh antioxidant capacity
Related CompoundAntibacterial ActivityEffective against E. coli

Mechanism of Action

The mechanism of action of Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

The 4-position substituent on the pyridine ring significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name 4-Position Substituent Key Features
Target Compound 4-Ethoxyphenyl Ethoxy group enhances lipophilicity; potential for prolonged metabolic stability
Compound 7 (Benzyl ester, furan-2-yl) Furan-2-yl Lower melting point (222–224°C); 30% synthesis yield
Compound 20 (Methyl ester, 4-methoxyphenyl) 4-Methoxyphenyl Methoxy group reduces steric bulk compared to ethoxy; part of AR studies
Acetamide derivative () 4-(Cyclopropylmethoxy)phenyl Cyclopropylmethoxy group increases steric complexity; acetamide linkage
Compound 13 (Thienyl substituent) 2-Thienyl Thiophene introduces sulfur heteroatom; molecular weight 435.52

Structural Implications :

  • Steric Effects : Bulky substituents like 4-(cyclopropylmethoxy)phenyl () may hinder binding to certain AR subtypes, whereas smaller groups (e.g., methoxy) allow better fit .

Ester Group Modifications

The ester group influences solubility, stability, and bioavailability:

Compound Name Ester Group Molecular Weight Key Findings
Target Compound Benzyl Not reported Benzyl ester increases lipophilicity, potentially enhancing cell membrane permeability
Ethyl ester () Ethyl 262.29 Lower molecular weight; boiling point 449.1°C; density 1.38 g/cm³
Methyl ester (Compound 10) Methyl Not reported Assessed for plasma stability in rats/humans; shorter half-life than benzyl esters

Pharmacokinetic Considerations :

  • Benzyl esters (e.g., target compound) are typically more lipophilic than methyl or ethyl esters, which may improve tissue penetration but reduce aqueous solubility .

Pharmacological and Stability Profiles

  • Adenosine Receptor Affinity: Analogous compounds (e.g., compound 20) are reported as AR ligands, with methoxy and furan derivatives showing varying selectivity for receptor subtypes . The target compound’s ethoxy group may offer improved selectivity for specific ARs due to its bulkier nature.
  • Stability : Methyl ester analogs (compound 10) demonstrated moderate stability in rat and human plasma, suggesting that the benzyl ester in the target compound might exhibit slower hydrolysis, extending its half-life .

Molecular Modeling and Docking Studies

  • GOLD Docking Program : Studies on similar compounds (e.g., ) used genetic algorithm-based docking to predict binding modes. The ethoxyphenyl group in the target compound may occupy hydrophobic pockets in ARs, as seen with methoxy analogs .
  • SAR Rationalization : Molecular modeling of compound 10 highlighted the importance of the sulfanylacetate linker in positioning substituents for optimal receptor interactions .

Biological Activity

Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a compound that has garnered attention due to its potential biological activities, particularly as a ligand for adenosine receptors and its implications in pharmacological applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

1. Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of Intermediates : The synthesis begins with the reaction of suitable aldehydes with malononitrile and thiophenol in the presence of a catalytic amount of basic alumina to yield 4-aryl and 4-benzyl-6-phenylsulfanyl derivatives.
  • Formation of Dicyanopyridines : These intermediates are treated with anhydrous sodium sulfide in dimethylformamide (DMF) at elevated temperatures, followed by acidification to obtain the desired dicyanopyridines.
  • Final Product : The final compound is obtained through further reactions involving benzyl acetate and other reagents to enhance its biological activity .

2.1 Adenosine Receptor Interaction

This compound has been identified as a ligand for adenosine receptors (AR), particularly the A2A and A2B subtypes. Research indicates that compounds within this class exhibit significant binding affinity and selectivity towards these receptors, which are implicated in various physiological processes including inflammation, neuroprotection, and cancer progression .

2.2 Anticancer Activity

The compound has shown promising anticancer properties in vitro. Studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The structure-activity relationship analysis indicates that modifications on the phenyl ring influence the potency of the compound against these cell lines .

Cell Line IC50 (µM) Mechanism of Action
MCF75.3Induction of apoptosis
A5497.8Cell cycle arrest

2.3 Anticonvulsant Activity

In addition to its anticancer effects, this compound has been evaluated for anticonvulsant activity. Experimental data suggests that it can effectively reduce seizure activity in animal models, potentially through modulation of neurotransmitter systems .

3. Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances biological activity.
  • Substituent Positioning : The positioning of substituents around the pyridine ring significantly affects receptor binding affinity and selectivity.
  • Sulfanyl Group Contribution : The sulfanyl moiety plays a crucial role in enhancing the lipophilicity and overall biological profile of the compound .

Case Study 1: Cancer Cell Line Evaluation

A study investigated the effects of this compound on MCF7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 5.3 µM. Mechanistic studies suggested that this compound induces apoptosis via activation of caspase pathways.

Case Study 2: Anticonvulsant Screening

In another study assessing its anticonvulsant properties, this compound was tested using the maximal electroshock seizure (MES) model in mice. It demonstrated significant protection against seizures at doses as low as 10 mg/kg.

Q & A

Q. What are the common synthetic routes for synthesizing benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, a thiol-containing pyridine intermediate (e.g., 6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridine-2-thiol) reacts with benzyl chloroacetate in the presence of a base like NaHCO₃ or triethylamine. The reaction is conducted under anhydrous conditions (e.g., DMF or ethanol) at room temperature or reflux, with nitrogen atmosphere protection to prevent oxidation. Yields range from 30% to 80%, depending on solvent polarity and catalyst efficiency .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

  • Melting Point Analysis : Determined via capillary method (e.g., 222–224°C for benzyl derivatives) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the benzyl group (δ 7.20–7.41 ppm for aromatic protons; δ 5.19 ppm for CH₂ in the benzyl ester), pyridine ring protons (δ 8.12 ppm), and ethoxyphenyl substituents (δ 1.35–1.42 ppm for CH₃) .
    • IR Spectroscopy : Absorbances for nitrile (2208 cm⁻¹), amino (3325–3327 cm⁻¹), and ester carbonyl (1730–1740 cm⁻¹) groups .
  • Elemental Analysis : Confirms stoichiometry (e.g., C₁₄H₁₀N₄O₃S) .

Advanced Research Questions

Q. How does substitution at the 4-position of the pyridine core influence biological activity?

Methodological Answer: The 4-aryl substituent (e.g., 4-ethoxyphenyl) modulates adenosine receptor binding affinity. For example:

  • Electron-Withdrawing Groups (e.g., -CN, -CF₃) enhance A2B receptor selectivity by stabilizing hydrogen bonds with Thr89 and Glu161 residues.
  • Bulkier Substituents (e.g., cyclopropylmethoxy) reduce solubility but improve metabolic stability. SAR studies using radioligand binding assays (IC₅₀ values) and functional cAMP assays are critical for optimization .

Q. What computational methods are used to study ligand-receptor interactions for this compound?

Methodological Answer:

  • Molecular Docking : Software like GOLD (Genetic Optimisation for Ligand Docking) predicts binding modes by exploring ligand conformational flexibility and protein partial flexibility. For adenosine receptors, docking simulations prioritize poses that displace bound water molecules in the active site .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .

Q. What challenges arise in crystallizing this compound, and what structural insights are gained?

Methodological Answer: Challenges :

  • Low solubility in common solvents (e.g., ethanol, DMSO) necessitates mixed-solvent recrystallization (e.g., EtOAc/CHX 1:1) .
  • Hygroscopicity requires anhydrous conditions during crystal growth .

Q. Structural Insights :

  • X-ray diffraction reveals a "folded" conformation with the benzyl ester group oriented above the pyridine ring (dihedral angle: ~22.4°). Intramolecular hydrogen bonds (N-H···O, C-H···O) stabilize the structure, while lattice water mediates interlayer O-H···N interactions .
  • Unit cell parameters (e.g., a = 9.0806 Å, b = 9.2444 Å for related derivatives) confirm triclinic symmetry (space group P1) .

Q. How can reaction byproducts be minimized during synthesis?

Methodological Answer:

  • Optimized Stoichiometry : Use a 1:1.2 molar ratio of thiol intermediate to benzyl chloroacetate to ensure complete substitution .
  • Catalyst Screening : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in suppressing disulfide byproducts .
  • Purification : Column chromatography (SiO₂, EtOAc/hexane gradient) or recrystallization from ethanol removes unreacted starting materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.